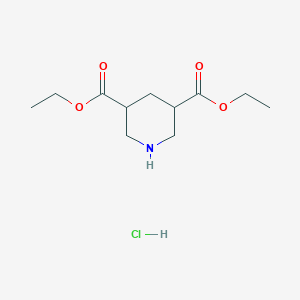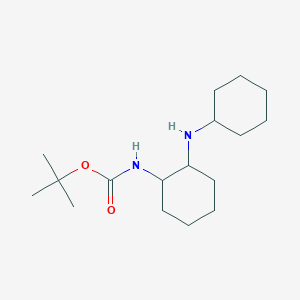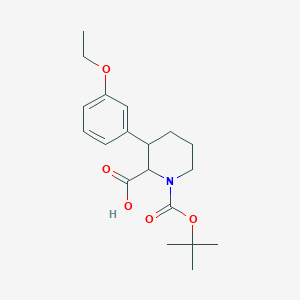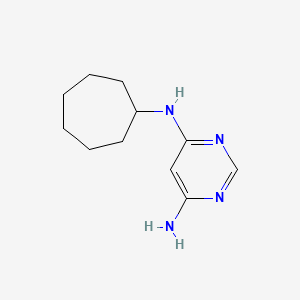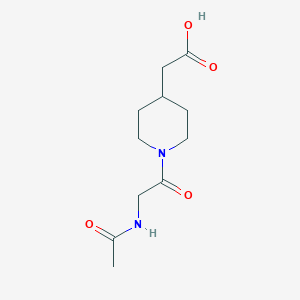
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid
描述
“2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” would be based on this basic piperidine structure.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
Drug Synthesis and Design
Piperidine derivatives, including 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid, are pivotal in drug design due to their presence in many pharmaceutical classes. They serve as key synthetic blocks for constructing drugs, particularly due to their versatile pharmacological properties .
Anticancer Agents
Research indicates that piperidine compounds exhibit significant anticancer activity. They are explored for their potential to inhibit cancer cell growth and metastasis, making them valuable in developing new oncology treatments .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them candidates for treating infections. Their ability to disrupt microbial cell processes is crucial for developing new antibiotics .
Neuroprotective Therapies
Piperidine structures are being studied for their neuroprotective effects, which could lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory activities of piperidine derivatives are well-documented. They are used to develop medications that alleviate pain and reduce inflammation, improving patient quality of life .
Antiviral and Antimalarial Research
Piperidine derivatives are also significant in antiviral and antimalarial drug research. Their structural features allow them to interact with viral particles and plasmodium species, offering a pathway to new treatments .
Pharmacokinetic Enhancements
Modifications with piperidine derivatives, such as 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid, can improve the pharmacokinetic profile of drugs, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .
作用机制
While the specific mechanism of action for “2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” is not mentioned in the sources, piperidine derivatives have been found to have various pharmacological activities . For example, some piperidin-4-yl)acetamides have been found to be potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity .
安全和危害
未来方向
属性
IUPAC Name |
2-[1-(2-acetamidoacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8(14)12-7-10(15)13-4-2-9(3-5-13)6-11(16)17/h9H,2-7H2,1H3,(H,12,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWSCKNSBYJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



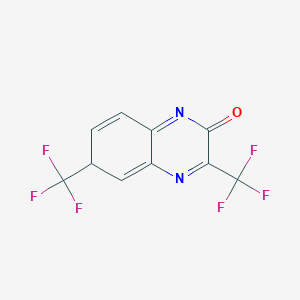
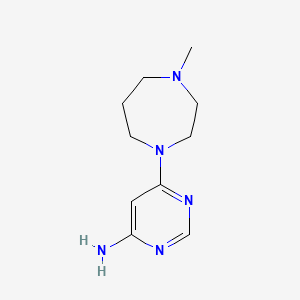
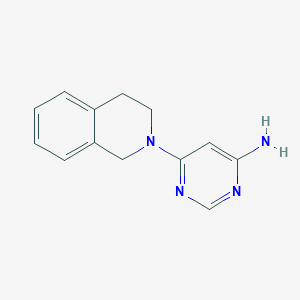
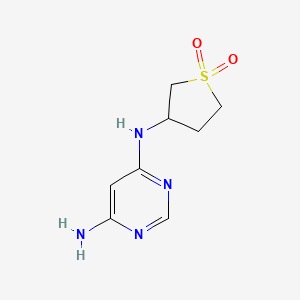



![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
